molecular formula C6H3ClF3NS B11757821 3-Chloro-2-(trifluoromethylthio)pyridine

3-Chloro-2-(trifluoromethylthio)pyridine

Cat. No.: B11757821
M. Wt: 213.61 g/mol
InChI Key: TUWIYLHVMCCYMX-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethylthio)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various industrial and scientific applications. The presence of both chlorine and trifluoromethylthio groups on the pyridine ring enhances its reactivity and potential for use in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethylthio)pyridine typically involves the introduction of the trifluoromethylthio group onto a chlorinated pyridine ring. One common method is the reaction of 3-chloropyridine with trifluoromethylthiolating agents under controlled conditions. This reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethylthio)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethylthio group enhances its binding affinity and selectivity towards these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .

Properties

IUPAC Name

3-chloro-2-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NS/c7-4-2-1-3-11-5(4)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWIYLHVMCCYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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